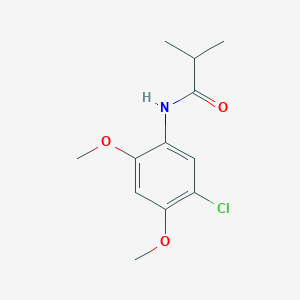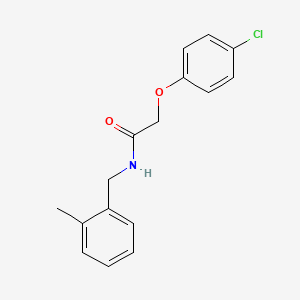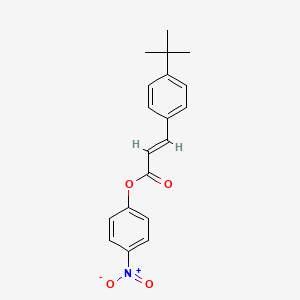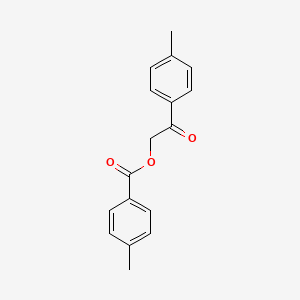![molecular formula C13H18N2O5S B5692998 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid, also known as AMPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of molecules known as protease inhibitors, which are commonly used in drug development and biochemical research.
Wissenschaftliche Forschungsanwendungen
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new protease inhibitors for the treatment of diseases such as HIV and cancer. 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has been shown to be a potent inhibitor of a variety of proteases, including HIV protease, which makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid involves its ability to bind to the active site of proteases, thereby preventing their activity. This inhibition of protease activity can lead to the disruption of key cellular processes, which can ultimately result in the death of cancer cells or the suppression of viral replication.
Biochemical and Physiological Effects:
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its protease inhibitory activity, 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has also been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of a range of diseases, including cancer, HIV, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid in lab experiments is its potent protease inhibitory activity. This makes it a valuable tool for studying the role of proteases in cellular processes and disease. However, there are also limitations to using 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid in lab experiments. For example, its potency may make it difficult to accurately measure the effects of other compounds or to study the effects of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid. One area of interest is the development of new protease inhibitors based on the structure of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid. Another area of interest is the study of the anti-inflammatory and antioxidant properties of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid, which may have applications in the treatment of a range of diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid, as well as its potential limitations for use in lab experiments.
Synthesemethoden
The synthesis of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid involves a multi-step process that has been optimized over the years. The first step involves the synthesis of a key intermediate, 4-(aminosulfonyl)phenylacetic acid, which is then converted to 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid through a series of chemical reactions. The final product is obtained through purification and isolation techniques.
Eigenschaften
IUPAC Name |
5-oxo-5-[2-(4-sulfamoylphenyl)ethylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c14-21(19,20)11-6-4-10(5-7-11)8-9-15-12(16)2-1-3-13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRWEOYESVTXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCC(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-{[2-(4-sulfamoylphenyl)ethyl]amino}pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)


![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)


![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)



![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)
